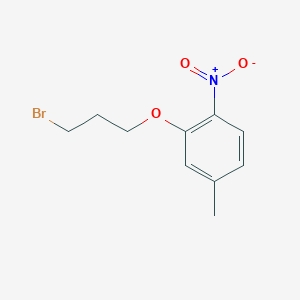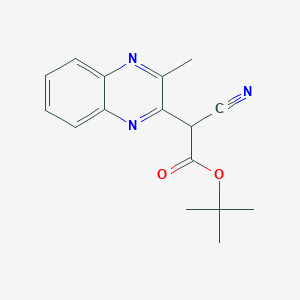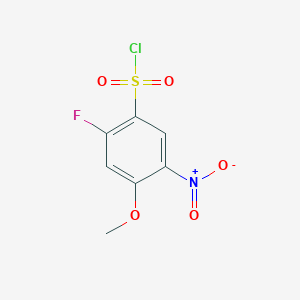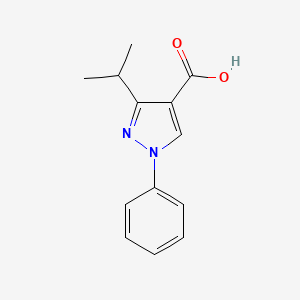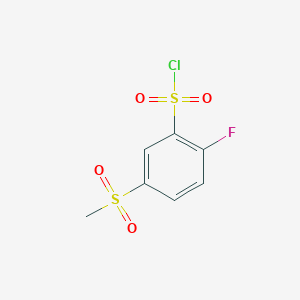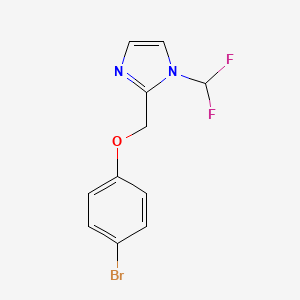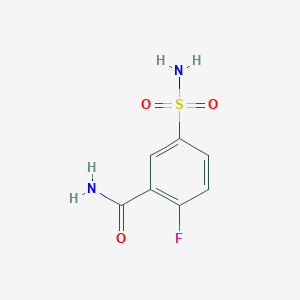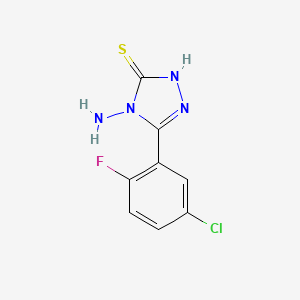
4-氨基-5-(5-氯-2-氟苯基)-4H-1,2,4-三唑-3-硫醇
描述
The compound “4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles . Triazoles are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms. The presence of both chloro and fluoro substituents on the phenyl ring and a thiol group attached to the triazole ring suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 5-chloro-2-fluorophenyl group attached to a 4H-1,2,4-triazole ring via a carbon atom. The triazole ring would also have an amino group at the 4-position and a thiol group at the 3-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino and thiol groups are nucleophilic and could potentially undergo reactions with electrophiles. The presence of the chloro and fluoro substituents on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and thiol groups, as well as the halogen substituents, could impact properties such as solubility, melting point, and boiling point .科学研究应用
合成与表征
实验与理论分析
已探索生物活性 1,2,4-三唑衍生物的合成和表征,重点关注分子间相互作用,如 C–H⋯O、C–H⋯SC、C–H⋯π 和 lp⋯π 相互作用。这些研究提供了对三唑衍生物的分子结构和潜在反应性的见解 (Shukla 等人,2014).
物理化学性质
对 1,2,4-三唑-3-硫醇的氟苯基衍生物的物理和化学性质的研究揭示了具有进一步药理探索潜力的新化合物 (Bihdan & Parchenko, 2017).
抗菌和抗肿瘤活性
抗菌活性
合成新的 1,2,4-三唑并评估其抗菌活性一直是研究的重点,表明这些化合物表现出显着的抗菌和抗真菌作用。这项研究有助于寻找对抗微生物感染的新治疗剂 (Bayrak 等人,2009).
抗肿瘤活性
合成带有 2,4-二氯-5-氟苯基部分的 1,2,4-三唑衍生物并评估其抗肿瘤活性,突出了这些化合物在癌症治疗中的潜力。一些衍生物对各种癌细胞系显示出有希望的抗增殖活性,表明它们在抗癌药物开发中的相关性 (Bhat 等人,2009).
结构分析
晶体和分子结构
对三唑衍生物的详细结构分析为理解这些化合物的化学行为和潜在生物相互作用提供了基础。此类研究促进了具有增强生物活性的分子的设计 (Sarala 等人,2006).
未来方向
作用机制
Target of action
Compounds with similar structures have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Mode of action
The compound might interact with the active site of CDK2, preventing it from phosphorylating its target proteins and thus inhibiting cell cycle progression .
Biochemical pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis, especially in cancer cells .
Result of action
The ultimate effect of the compound would depend on its specific mechanism of action. If it does inhibit CDK2, it could potentially lead to the death of rapidly dividing cells, such as cancer cells .
生化分析
Biochemical Properties
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s interaction with CDKs involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins and ultimately inhibiting cell proliferation . Additionally, 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has shown affinity for binding with proteins involved in DNA repair mechanisms, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential. It also influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can reduce cell viability and promote apoptosis . Furthermore, this compound has been found to alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes, such as CDKs. This binding prevents the enzymes from catalyzing their respective biochemical reactions, thereby disrupting cellular processes. Additionally, the compound can interact with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This interaction can result in the activation of DNA damage response pathways and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities and potentially adverse effects on cells .
Dosage Effects in Animal Models
The effects of 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels in cells . Additionally, the compound’s influence on metabolic pathways can impact cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is essential for its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria, where it exerts its effects on DNA and mitochondrial function. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, enhancing its biological activity . The localization of 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol in these compartments allows it to effectively modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
4-amino-3-(5-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSLQOAVUAVOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=S)N2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)
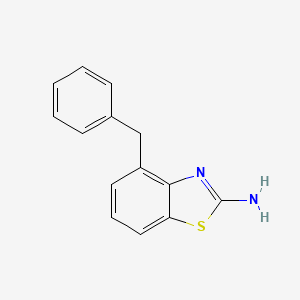
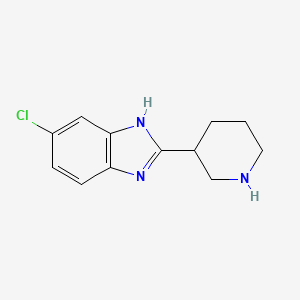
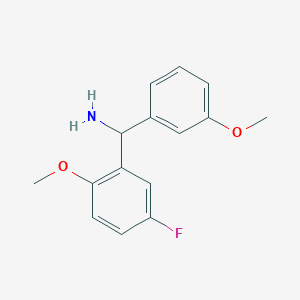
![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
